molecular formula C21H23N3O3 B2543810 4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891144-52-8

4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2543810
CAS No.: 891144-52-8
M. Wt: 365.433
InChI Key: VIDCFQSQPOJDHD-UHFFFAOYSA-N
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Description

4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the oxadiazole derivative with a benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other oxadiazole derivatives, such as:

    5-phenyl-1,3,4-oxadiazole: Known for its antimicrobial properties.

    2,5-dimethyl-1,3,4-oxadiazole: Studied for its potential as an anticancer agent.

    4-methoxy-1,3,4-oxadiazole: Investigated for its anti-inflammatory effects.

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-4-5-12-26-17-9-7-16(8-10-17)19(25)22-21-24-23-20(27-21)18-11-6-14(2)13-15(18)3/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDCFQSQPOJDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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